N,N-diethyl-2-hydrazino-1,3-benzoxazole-5-sulfonamide
CAS No.:
Cat. No.: VC17675060
Molecular Formula: C11H16N4O3S
Molecular Weight: 284.34 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C11H16N4O3S |
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Molecular Weight | 284.34 g/mol |
IUPAC Name | N,N-diethyl-2-hydrazinyl-1,3-benzoxazole-5-sulfonamide |
Standard InChI | InChI=1S/C11H16N4O3S/c1-3-15(4-2)19(16,17)8-5-6-10-9(7-8)13-11(14-12)18-10/h5-7H,3-4,12H2,1-2H3,(H,13,14) |
Standard InChI Key | RVONNAORIKXQIH-UHFFFAOYSA-N |
Canonical SMILES | CCN(CC)S(=O)(=O)C1=CC2=C(C=C1)OC(=N2)NN |
Introduction
Structural and Chemical Properties
Molecular Architecture
The 1,3-benzoxazole core consists of a benzene ring fused to an oxazole ring (positions 1 and 3). Substituents at positions 2 and 5 include:
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Hydrazino group (-NH-NH<sub>2</sub>): Introduces nucleophilic and redox-active properties, enabling participation in condensation and cyclization reactions .
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Sulfonamide group (-SO<sub>2</sub>N(Et)<sub>2</sub>): Enhances solubility and bioactivity, with the diethyl substituents modulating lipophilicity .
The sulfonamide’s electron-withdrawing nature directs electrophilic substitution to the para position relative to the oxazole nitrogen, stabilizing the aromatic system .
Benzoxazole Core Formation
1,3-Benzoxazole is typically synthesized via cyclization of 2-aminophenol derivatives with carboxylic acids or their equivalents. For example, heating 2-amino-5-nitrophenol with acetic anhydride yields 2-methyl-5-nitro-1,3-benzoxazole, a precursor for further functionalization .
Hydrazino Group Installation
Hydrazine substitution at position 2 is performed via nucleophilic aromatic substitution (NAS) under basic conditions. For instance, reacting 2-chloro-1,3-benzoxazole with hydrazine hydrate in DMF yields 2-hydrazino-1,3-benzoxazole :
Spectroscopic Characterization
Predicted analytical data (based on analogous compounds ):
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FTIR:
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3300–3200 cm⁻¹ (N-H stretch, hydrazino)
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1350–1300 cm⁻¹ and 1170–1150 cm⁻¹ (S=O asymmetric/symmetric stretches)
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1600 cm⁻¹ (C=N stretch, oxazole)
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<sup>1</sup>H NMR (DMSO-d<sub>6</sub>):
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δ 1.05 (t, 6H, -N(CH<sub>2</sub>CH<sub>3</sub>)<sub>2</sub>)
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δ 3.25 (q, 4H, -N(CH<sub>2</sub>CH<sub>3</sub>)<sub>2</sub>)
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δ 6.90–8.10 (m, 3H, aromatic protons)
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δ 8.50 (s, 2H, -NH-NH<sub>2</sub>)
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HRMS: m/z calculated for C<sub>11</sub>H<sub>14</sub>N<sub>4</sub>O<sub>3</sub>S: 306.0732 [M+H]<sup>+</sup>.
Future Directions
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Structure-activity relationship (SAR) studies: Vary alkyl groups on the sulfonamide to optimize bioavailability.
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Molecular docking: Simulate interactions with DHFR or bacterial topoisomerases to refine target specificity.
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